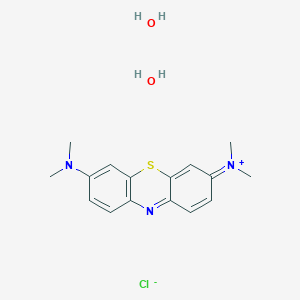

Methylene blue (trihydrate)

Description

BenchChem offers high-quality Methylene blue (trihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene blue (trihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22ClN3O2S |

|---|---|

Molecular Weight |

355.9 g/mol |

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |

InChI |

InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |

InChI Key |

ULEZOVPNGWYYGH-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Methylene Blue (Trihydrate): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, quality control, mechanisms of action, and experimental considerations for research-grade methylene (B1212753) blue (trihydrate). The information is intended to support researchers, scientists, and drug development professionals in their exploration of this versatile compound.

Core Chemical and Physical Properties

Methylene blue (trihydrate) is a cationic thiazine (B8601807) dye with a long history of use in medicine and biological research. Its chemical structure consists of a planar aromatic system, which is responsible for its characteristic deep blue color in its oxidized form.

Table 1: Physicochemical Properties of Methylene Blue (Trihydrate)

| Property | Value | References |

| Chemical Formula | C₁₆H₁₈ClN₃S·3H₂O | [1][2] |

| Molecular Weight | 373.90 g/mol | [1][3][4][5] |

| CAS Number | 7220-79-3 | [1][6] |

| Appearance | Dark green crystalline powder with a bronze-like luster. | [1][6] |

| Melting Point | 190 °C (decomposes) | [3][6] |

| Solubility | Soluble in water and chloroform; sparingly soluble in ethanol (B145695). | [3][6] |

| Water Solubility | ~4 g/100 mL | |

| pH (1% aqueous solution) | 3.0 - 4.5 | [7][8] |

| λmax (in water) | ~668 nm, ~609 nm | [6] |

Synthesis, Purification, and Quality Control

The synthesis of methylene blue typically involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate, followed by further oxidation and ring closure.[9]

Purification

Research-grade methylene blue requires high purity to ensure experimental reproducibility and avoid confounding results from contaminants. Common purification methods include:

-

Recrystallization: The crude product is dissolved in a suitable solvent (e.g., hot water) and allowed to cool slowly, leading to the formation of pure crystals.[10]

-

Solvent Extraction: Impurities can be removed by extracting a solution of the dye with an immiscible solvent, such as chloroform, at a specific pH.[11]

-

Chromatography: Techniques like column chromatography can be employed for high-purity applications.

Quality Control

Ensuring the quality of methylene blue is critical for research applications. Several analytical techniques are used to assess purity and identity:

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of methylene blue and quantifying impurities.[1]

-

UV-Vis Spectroscopy: Used to confirm the identity and concentration of methylene blue solutions by measuring its absorbance at characteristic wavelengths.[3][12][13]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), it provides sensitive and specific quantification of methylene blue and its metabolites in biological samples.[14][15]

For research involving human subjects or preclinical studies, it is imperative to use Pharmaceutical Grade (USP) methylene blue, which is manufactured under Good Manufacturing Practices (GMP) and tested for identity, strength, purity, and the absence of harmful contaminants like heavy metals.[16][17][18]

Key Mechanisms of Action

Methylene blue exhibits a range of biological activities stemming from its ability to act as a redox agent, an inhibitor of certain enzymes, and a modulator of key signaling pathways.

Mitochondrial and Bioenergetic Effects

Methylene blue can act as an alternative electron carrier in the mitochondrial electron transport chain (ETC). At low concentrations, it can accept electrons from NADH and transfer them to cytochrome c, thereby bypassing complexes I and III.[19][20] This can be particularly beneficial in conditions of mitochondrial dysfunction.

Nitric Oxide (NO) Signaling Pathway Modulation

Methylene blue is a well-known inhibitor of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC).[2][4][8][21] By inhibiting these enzymes, it reduces the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling cascade that mediates vasodilation.[22]

Antioxidant and Redox Cycling Properties

Methylene blue can act as a potent antioxidant by accepting electrons and neutralizing reactive oxygen species (ROS).[14][23] It can also undergo redox cycling, being reduced to the colorless leucomethylene blue, which in turn can reduce other molecules before being re-oxidized to methylene blue.[24] This property is central to its use as a treatment for methemoglobinemia, where it facilitates the reduction of methemoglobin back to hemoglobin.[7][25]

Pharmacokinetic and Pharmacodynamic Data

Understanding the pharmacokinetic and pharmacodynamic profile of methylene blue is crucial for designing and interpreting both in vitro and in vivo experiments.

Table 2: Key Pharmacokinetic Parameters of Methylene Blue

| Parameter | Value | Species | Route of Administration | Reference |

| Terminal Half-life (t½) | ~5.25 hours | Human | Intravenous | [6][11][26][27] |

| Terminal Half-life (t½) | ~20 hours | Human | Oral | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | Oral | [1] |

| Systemic Clearance | 65.64 mL/min/kg | Mouse | Intravenous | [9][14] |

| Brain-to-Plasma Partition Coefficient (Kp,brain) | 23.50 | Mouse | Intravenous | [9][14] |

Table 3: IC₅₀ Values for Enzyme Inhibition

| Enzyme | IC₅₀ | Substrate/Assay Condition | Reference |

| Monoamine Oxidase A (MAO-A) | 70 nM | Recombinant human MAO-A | [28] |

| CYP1A2 | 0.63 µM | Human liver microsomes | [18] |

| CYP2C19 | 0.33 µM | Human liver microsomes | [18] |

| CYP2D6 | 1.67 µM | Human liver microsomes | [18] |

| CYP3A4 (Testosterone) | 1.01 µM | Human liver microsomes | [18] |

Experimental Protocols and Considerations

In Vitro Experimental Protocols

Cell Viability and Proliferation Assays:

Methylene blue staining is a common method for assessing cell viability. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.[7][23]

-

Typical Staining Protocol:

-

Plate cells in a 96-well plate and allow for adherence.

-

After experimental treatment, wash cells with phosphate-buffered saline (PBS).

-

Add a 0.5% (w/v) methylene blue solution in 50% ethanol and incubate for 10-15 minutes.[7]

-

Wash extensively with water to remove excess dye.

-

Elute the stain from the cells using an appropriate solvent (e.g., 0.1 M HCl in 50% ethanol).

-

Quantify the eluted dye by measuring absorbance at approximately 665 nm.[5]

-

Mitochondrial Respiration Assays:

High-resolution respirometry (e.g., Oroboros Oxygraph-2k) can be used to assess the effect of methylene blue on mitochondrial oxygen consumption.

-

General Protocol:

-

Isolate mitochondria from cells or tissues of interest.

-

Energize mitochondria with specific substrates for different complexes of the ETC (e.g., pyruvate (B1213749) and malate (B86768) for Complex I, succinate (B1194679) for Complex II).[19][29][30]

-

Add methylene blue at desired concentrations (typically in the low micromolar range) and monitor changes in oxygen consumption rates.[30]

-

In Vivo Experimental Protocols

Animal Models:

Methylene blue has been investigated in various animal models, including rodents and larger animals. The route of administration and dosage are critical considerations.

-

Dosage: Doses in animal studies typically range from 0.5 to 5 mg/kg for systemic administration.[20] However, higher doses have been used for specific applications.[21]

-

Administration: Methylene blue can be administered intravenously (IV), intraperitoneally (IP), or orally (e.g., in drinking water).[31][32] The choice of route will significantly impact the pharmacokinetic profile.[11][27]

Table 4: Example In Vivo Dosing Regimens

| Animal Model | Dosage | Route of Administration | Application | Reference |

| Rat | 2 mg/kg | Intravenous | Cardiac ischemia-reperfusion | [32][33] |

| Mouse | 2 mg/kg | Intravenous | Pharmacokinetic study | [9] |

| Mouse (transgenic) | Chronic oral or IP | Oral or Intraperitoneal | Alzheimer's disease model | [31] |

| Dog | 1.0 - 1.5 mg/kg | Intravenous or Oral | Hereditary methemoglobinemia | [10] |

| Goat | 4 mg/kg | Intravenous | Nitrate toxicity | [34] |

Safety and Handling

Methylene blue is generally considered safe at therapeutic doses. However, it is a potent monoamine oxidase inhibitor (MAOI) and can cause serotonin (B10506) syndrome if co-administered with serotonergic drugs.[6] It can also induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Appropriate personal protective equipment should be worn when handling the powdered form to avoid inhalation and skin contact.

This guide provides a foundational understanding of methylene blue (trihydrate) for research purposes. It is essential to consult the primary literature for detailed protocols and safety information specific to your experimental design.

References

- 1. HPLC Method for Analysis of Methylene blue on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. pfm :: Precision and Future Medicine [pfmjournal.org]

- 3. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. CN103983703A - High-performance-liquid-chromatography detection method for methylene blue in aquaculture water - Google Patents [patents.google.com]

- 5. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Quantification of Methylene Blue and Evaluation of Its Pharmacokinetics in ICR Mice by Liquid Chromatography‐Quadrupole Time‐of‐Flight Mass Spectrometry Using Difluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long‐term Treatment with Methylene Blue in a Dog with Hereditary Methemoglobinemia Caused by Cytochrome b5 Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylene Blue | SIELC Technologies [sielc.com]

- 12. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Methylene Blue and Evaluation of Its Pharmacokinetics in ICR Mice by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry Using Difluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Methylene Blue and Its Metabolite Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 21. Toxicity and carcinogenicity studies of methylene blue trihydrate in F344N rats and B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of Methylene Blue in Pig Plasma Using RP-HPLC with Solid Phase Extraction [journal11.magtechjournal.com]

- 23. Methylene blue to determine the yeast viability | Geneq [geneq.com]

- 24. pubs.usgs.gov [pubs.usgs.gov]

- 25. mt.com [mt.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. Therapeutic and preventive effects of methylene blue on Alzheimer's disease pathology in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cardiotoxic and Cardioprotective Effects of Methylene Blue in the Animal Model of Cardiac Ischemia and Reperfusion [mdpi.com]

- 33. [PDF] Cardiotoxic and Cardioprotective Effects of Methylene Blue in the Animal Model of Cardiac Ischemia and Reperfusion | Semantic Scholar [semanticscholar.org]

- 34. researchgate.net [researchgate.net]

Methylene Blue (Trihydrate): An In-depth Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene (B1212753) blue (MB), a century-old synthetic phenothiazine (B1677639) dye, is experiencing a resurgence in scientific interest due to its multifaceted mechanisms of action at the cellular level. Initially utilized for its staining properties and as a treatment for methemoglobinemia, recent research has illuminated its potential in a wide array of therapeutic areas, including neurodegenerative diseases, cancer, and anti-aging. This technical guide provides a comprehensive overview of the core cellular mechanisms of methylene blue, with a focus on its bioenergetic, antioxidant, neuromodulatory, and photodynamic properties. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Core Mechanisms of Action

Methylene blue's diverse physiological effects stem from its unique ability to act as a redox cycler, readily accepting and donating electrons.[1][2] This property allows it to interact with multiple cellular components and pathways.

Mitochondrial Modulation and Bioenergetic Enhancement

A primary mechanism of action for methylene blue at low concentrations is the enhancement of mitochondrial respiration.[3] It acts as an alternative electron carrier in the electron transport chain (ETC), particularly under conditions of mitochondrial dysfunction.[4][5]

-

Electron Shuttling: Methylene blue can accept electrons from NADH and bypass Complexes I and III of the ETC, transferring them directly to cytochrome c.[4][6][7] This process is crucial when these complexes are inhibited or damaged, thereby helping to maintain the proton gradient and ATP production.[5][8] The reduced form of methylene blue, leucomethylene blue, is responsible for donating electrons to cytochrome c.[6][9]

-

Increased Oxygen Consumption: By facilitating electron transfer, methylene blue increases cellular oxygen consumption, a key indicator of enhanced mitochondrial activity.[3][7][10]

-

Heme Synthesis and Complex IV Activity: Methylene blue has been shown to increase heme synthesis and the activity of Complex IV (cytochrome c oxidase), further boosting the efficiency of the ETC.[4][11]

Caption: Methylene blue's interaction with the mitochondrial electron transport chain.

Antioxidant and Neuroprotective Properties

Methylene blue exhibits potent antioxidant effects, which contribute significantly to its neuroprotective capabilities.[1][12] It mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and neutralizing existing free radicals.[13][14]

-

Reduction of ROS Production: By improving the efficiency of the ETC, methylene blue minimizes electron leakage that can lead to the formation of superoxide (B77818) radicals.[2][13]

-

Free Radical Scavenging: Methylene blue can directly scavenge free radicals, protecting cellular components from oxidative damage.[14]

-

Induction of Antioxidant Enzymes: It has been shown to induce the expression of phase-2 antioxidant enzymes, further enhancing the cell's defense against oxidative stress.[6][10]

-

Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where mitochondrial dysfunction and oxidative stress are key pathological features, methylene blue's ability to restore mitochondrial function and reduce oxidative damage is neuroprotective.[1][4] It has also been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[15]

Monoamine Oxidase (MAO) Inhibition

Methylene blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[16][17][18]

-

Mechanism: By inhibiting MAO-A, methylene blue increases the synaptic levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects.[15][19]

-

Serotonin Syndrome: This MAO-A inhibition is also the basis for a significant drug interaction. When administered with serotonergic medications like selective serotonin reuptake inhibitors (SSRIs), methylene blue can lead to a potentially life-threatening condition known as serotonin syndrome, characterized by excessive levels of serotonin in the brain.[16][17]

Caption: Methylene blue inhibits MAO-A, increasing serotonin levels.

Photodynamic Therapy (PDT)

Methylene blue acts as a photosensitizer in photodynamic therapy, a treatment modality for cancer and infections.[20][21]

-

Mechanism: When exposed to light of a specific wavelength (around 665 nm), methylene blue absorbs the light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[21][22][23] These ROS are cytotoxic and induce cell death, preferentially in rapidly dividing cells like cancer cells where methylene blue tends to accumulate.[21][24]

-

Applications: This mechanism is being explored for the treatment of various cancers, including skin, oral, and bladder cancers, as well as for antimicrobial applications against bacteria and fungi.[20][21]

Caption: The mechanism of methylene blue in photodynamic therapy.

Quantitative Data Summary

| Parameter | Effect of Methylene Blue | Concentration/Dose | Cell/Animal Model | Reference |

| Mitochondrial Function | ||||

| Complex IV Activity | ~30% increase | Nanomolar concentrations | Human fibroblasts | [6] |

| Cellular Oxygen Consumption | 37-70% increase | Nanomolar concentrations | Human fibroblasts | [6][10] |

| Neuroprotection | ||||

| Memory Retrieval | 7% improvement | Low dose | 26 healthy adults | [1] |

| MAO-A Inhibition | ||||

| IC50 for MAO-A | 0.07 µM | In vitro | Human MAO-A | [25] |

| Photodynamic Therapy | ||||

| Light Absorption Peak | ~665 nm | N/A | N/A | [22] |

| Pharmacokinetics | ||||

| Oral Bioavailability | ~72.3% | 500 mg oral dose | Humans | [26] |

| Therapeutic Bolus Dose | 1-2 mg/kg | Intravenous | Humans | [26] |

| Oral Dose | 50-300 mg | Oral | Humans | [26] |

| LD50 (oral) | 1,180 mg/kg | Oral | Rats | [26] |

| LD50 (oral) | 3,500 mg/kg | Oral | Mice | [26] |

Experimental Protocols

Assessment of Mitochondrial Respiration

Objective: To measure the effect of methylene blue on cellular oxygen consumption rate (OCR).

Methodology (Seahorse XF Analyzer):

-

Cell Culture: Plate cells (e.g., human fibroblasts, neurons) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Methylene Blue Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Assay Protocol: Load the desired concentrations of methylene blue into the injector ports of the Seahorse XF sensor cartridge. Also, include injections of standard mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.

-

Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of methylene blue and the mitochondrial inhibitors.

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the OCR of methylene blue-treated cells to control cells.

In Vitro MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of methylene blue for MAO-A.

Methodology (Fluorometric Assay):

-

Reagents: Recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), a fluorescent product detection reagent, and various concentrations of methylene blue.

-

Assay Procedure:

-

In a 96-well microplate, add the MAO-A enzyme to a reaction buffer.

-

Add different concentrations of methylene blue (and a vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent, which reacts with the product of the enzymatic reaction (4-hydroxyquinoline) to generate a fluorescent signal.

-

-

Data Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the percentage of MAO-A inhibition against the logarithm of the methylene blue concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Photodynamic Therapy Cell Viability Assay

Objective: To assess the cytotoxicity of methylene blue-mediated photodynamic therapy on cancer cells.

Methodology (MTT Assay):

-

Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to attach overnight.[22]

-

Methylene Blue Incubation: Treat the cells with various concentrations of methylene blue for a specific duration (e.g., 1-4 hours) in the dark.

-

Light Exposure: Wash the cells to remove excess methylene blue and add fresh medium. Expose the cells to a light source with a wavelength corresponding to the absorption peak of methylene blue (~665 nm) for a defined period. A control group should be kept in the dark.

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

Methylene blue's diverse mechanisms of action, centered around its redox properties, make it a compound of significant interest for therapeutic development. Its ability to enhance mitochondrial function, combat oxidative stress, modulate neurotransmitter levels, and act as a photosensitizer provides a strong rationale for its investigation in a wide range of diseases. This guide serves as a foundational resource for researchers, providing a detailed overview of its cellular effects, quantitative data for experimental design, and standardized protocols for further investigation. A thorough understanding of these core mechanisms is crucial for unlocking the full therapeutic potential of this remarkable molecule.

References

- 1. drugs.com [drugs.com]

- 2. troscriptions.com [troscriptions.com]

- 3. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 4. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why Methylene Blue May Benefit Alzheimerâs Patients: A Promising Mitochondrial and Neuroprotective Therapy | Sheen Vein Aesthetics and Functional Medicine [sheenveinandcosmetics.com]

- 6. droracle.ai [droracle.ai]

- 7. Alternative mitochondrial electron transfer for the treatment of neurodegenerative diseases and cancers: Methylene blue connects the dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylene Blue and Mitochondria: Repair, Cognition, Inflammation — Apex Health & Wellness [apex-healthwellness.com]

- 9. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. hdrx.com [hdrx.com]

- 12. drtaniadempsey.com [drtaniadempsey.com]

- 13. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 14. The Role of Methylene Blue in Fighting Oxidative Stress and Aging - King's Pharmacy and Compounding Center [kingspharma.com]

- 15. Molecular Mechanisms of the Neuroprotective Effect of Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. apsf.org [apsf.org]

- 18. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical effectiveness and prospects of methylene blue: A systematic review [pfmjournal.org]

- 20. Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biolight.shop [biolight.shop]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Photodynamic therapy in cancer treatment | PHOTOBLUE Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 24. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]

- 25. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Methylene Blue (Trihydrate): A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Methylene (B1212753) blue (trihydrate), a synthetic basic dye, is a versatile and widely utilized compound in various scientific disciplines.[1] Its utility in the laboratory stems from its unique physicochemical properties, including its ability to act as a redox indicator, a biological stain, and a photosensitizer. This in-depth technical guide provides a comprehensive overview of the core laboratory applications of methylene blue (trihydrate), complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.

Core Properties and Data

Methylene blue's efficacy in diverse laboratory applications is underpinned by its distinct chemical and physical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃S·3H₂O | [2] |

| Molecular Weight | 373.90 g/mol | [3] |

| Appearance | Dark green crystals or powder with a bronze-like luster | [1][4] |

| Solubility in Water | 4 g/100 mL | [1] |

| Absorption Maxima (in water) | 668 nm and 609 nm | [5] |

| Molar Extinction Coefficient (in water at 665 nm) | 7.41 x 10⁴ L mol⁻¹ cm⁻¹ | [6] |

| Redox Potential | +0.5 V | [7] |

| Purity (for molecular biology) | ≥ 99.00% | [3] |

Key Laboratory Applications

Methylene blue's utility in the laboratory is multifaceted, with primary applications in biological staining, redox chemistry, cell viability assessment, and photodynamic therapy.

Biological Staining

Methylene blue is a cationic stain that binds to negatively charged cellular components, such as nucleic acids (DNA and RNA) in the nucleus and cytoplasm, making it an excellent stain for visualizing cellular morphology.[8][9]

This protocol is suitable for observing the morphology of most bacteria.

Materials:

-

Methylene blue solution (0.5-1% aqueous solution)[10]

-

Clean glass microscope slides and coverslips

-

Bacterial culture

-

Inoculating loop

-

Bunsen burner or heat source for fixing

-

Distilled water

-

Microscope

Procedure:

-

Smear Preparation: Using a sterile inoculating loop, place a small drop of water on a clean microscope slide. Aseptically transfer a small amount of bacterial colony to the water drop and spread it to create a thin, even smear.

-

Air Dry: Allow the smear to air dry completely.

-

Heat Fixing: Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide.[10]

-

Staining: Flood the smear with the methylene blue solution and let it stand for 1-3 minutes.[8][11]

-

Rinsing: Gently rinse the slide with a slow stream of tap water to remove excess stain.[8]

-

Drying: Blot the slide dry with bibulous paper.

-

Observation: Place a coverslip over the smear and observe under a microscope, starting with a low-power objective and progressing to oil immersion for detailed observation. Bacteria will appear blue.[10]

A simple workflow for bacterial staining with Methylene blue.

Löffler's methylene blue is a classic method for the presumptive identification of Corynebacterium diphtheriae, revealing its characteristic metachromatic granules.[11][12]

Reagent Preparation (Löffler's Methylene Blue Solution):

-

Solution A: 0.3 g methylene blue in 30 mL of 95% ethyl alcohol.[12]

-

Solution B: 0.01 g potassium hydroxide (B78521) in 100 mL of distilled water.[12]

-

Working Solution: Mix Solution A and Solution B.[12]

Procedure:

-

Prepare and heat-fix a smear of the culture grown on Löffler's medium.[11][12]

-

Flood the slide with Löffler's methylene blue solution and stain for 1 minute.[12][13]

-

Gently rinse with tap water.[13]

-

Blot dry and examine under oil immersion.[13]

-

Expected Results: The cytoplasm of C. diphtheriae will stain light blue, while the metachromatic granules (Babes-Ernst bodies) will appear deep blue or reddish-violet.[12][13]

Redox Indicator

Methylene blue is a well-known redox indicator, exhibiting a distinct color change based on the oxidative state of its environment. In its oxidized form, it is blue, while its reduced form, known as leucomethylene blue, is colorless.[14] This property is famously demonstrated in the "blue bottle experiment."

This classic demonstration illustrates a reversible redox reaction.

Materials:

-

1 M Potassium hydroxide (KOH) solution

-

Glucose (dextrose)

-

Methylene blue solution (0.1% in water or ethanol)[15]

-

A flask with a stopper

Procedure:

-

In the flask, dissolve about 10 grams of glucose in 300 mL of water.[15]

-

Add 8 grams of potassium hydroxide and swirl to dissolve.[15]

-

Add a few drops of the methylene blue solution. The solution will initially be blue.[16]

-

Stopper the flask and let it stand. The glucose, an alkaline reducing agent, will reduce the methylene blue, and the solution will become colorless.[15][16]

-

Vigorously shake the flask. The dissolved oxygen from the air will re-oxidize the leucomethylene blue back to its blue form.[15][17]

-

Upon standing, the solution will again become colorless as the glucose reduces the methylene blue. This cycle can be repeated multiple times.[17]

The reversible redox reaction of Methylene blue.

Cell Viability Assays

Methylene blue can be used to distinguish between viable and non-viable cells, particularly in yeast cultures. The principle behind this application is that viable, metabolically active cells can enzymatically reduce the blue methylene blue to its colorless form.[18] In contrast, dead or membrane-compromised cells are unable to perform this reduction and thus remain stained blue.[18][19]

Materials:

-

Yeast culture

-

Methylene blue staining solution (0.01% w/v in water, often with 2% sodium citrate)[20]

-

Microscope slides and coverslips

-

Micropipette

-

Hemocytometer (for cell counting)

-

Microscope

Procedure:

-

Sample Preparation: If the yeast culture is dense, dilute it with water to a countable concentration.

-

Staining: In a small tube, mix equal volumes of the yeast suspension and the methylene blue staining solution (e.g., 10 µL of yeast suspension and 10 µL of methylene blue solution).[21][22]

-

Incubation: Allow the mixture to incubate at room temperature for 1-5 minutes.[18]

-

Microscopy: Place a drop of the stained yeast suspension onto a hemocytometer or a clean microscope slide and cover with a coverslip.

-

Counting: Under the microscope, count the number of blue (non-viable) and colorless (viable) cells. To ensure statistical significance, count at least 200 cells.[18]

-

Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of colorless cells / Total number of cells) x 100

Photodynamic Therapy (PDT) Research

Methylene blue acts as a photosensitizer in photodynamic therapy, a treatment modality that uses a combination of a photosensitizing agent and a specific wavelength of light to generate reactive oxygen species (ROS) that can kill targeted cells, such as cancer cells or microbes.[23][24] When exposed to light in the range of 630-680 nm, methylene blue becomes excited and transfers energy to molecular oxygen, producing highly reactive singlet oxygen, which is cytotoxic.[25][26]

The mechanism of Methylene blue in photodynamic therapy.

Antioxidant and Neuroprotective Research

Recent research has highlighted the antioxidant properties of methylene blue. It can act as an electron carrier in the mitochondrial electron transport chain, which can improve mitochondrial efficiency and reduce the production of reactive oxygen species.[27][28] Methylene blue has also been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of protective enzymes.[29][30]

Simplified signaling pathway of Methylene blue's antioxidant action.

Conclusion

Methylene blue (trihydrate) remains an indispensable tool in the modern laboratory. Its diverse applications, from fundamental cellular visualization to advanced therapeutic research, underscore its continued relevance. This guide provides a foundational understanding of its primary uses, supported by practical protocols and data. For researchers and professionals in drug development, a thorough comprehension of methylene blue's mechanisms of action and its appropriate application is crucial for achieving reliable and reproducible experimental outcomes. As research continues to evolve, the applications of this versatile compound are likely to expand further.

References

- 1. echemi.com [echemi.com]

- 2. Methylene Blue Trihydrate | C16H24ClN3O3S | CID 104827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Methylene Blue trihydrate | 7220-79-3 [chemicalbook.com]

- 5. Methylene Blue Spectra [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methylene Blue staining [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. himedialabs.com [himedialabs.com]

- 14. nbinno.com [nbinno.com]

- 15. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 16. flinnsci.com [flinnsci.com]

- 17. stao.ca [stao.ca]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. awri.com.au [awri.com.au]

- 21. enartis.com [enartis.com]

- 22. geneq.com [geneq.com]

- 23. biolight.shop [biolight.shop]

- 24. Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methylene Blue-Based Nano and Microparticles: Fabrication and Applications in Photodynamic Therapy [mdpi.com]

- 26. troscriptions.com [troscriptions.com]

- 27. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Activation of Nrf2 by methylene blue is associated with the neuroprotection against MPP+ induced toxicity via ameliorating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methylene blue - Mitochondrial support, neuroprotection, and cellular resilience | Longevity Protocols [longevity-protocols.com]

Methylene Blue (Trihydrate) CAS Number 7220-79-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene (B1212753) Blue (MB), a cationic tricyclic phenothiazine (B1677639) dye with the CAS number 7220-79-3 for its trihydrate form, has a storied history in medicine and biology. Initially utilized for its staining properties and as an antimalarial agent, its multifaceted pharmacological profile has garnered renewed interest in contemporary research and drug development. This technical guide provides an in-depth overview of Methylene Blue's core physicochemical properties, diverse mechanisms of action, and key applications. It summarizes quantitative data in structured tables, presents detailed experimental protocols for its principal uses, and visualizes its complex signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and application of this versatile compound.

Physicochemical Properties

Methylene Blue (trihydrate) is a dark green crystalline powder that forms a deep blue solution in water and alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃S·3H₂O | [1][2] |

| Molecular Weight | 373.90 g/mol | [2][3] |

| CAS Number | 7220-79-3 | [1][2] |

| Appearance | Dark green crystalline powder with a bronze-like luster | [1][2] |

| Melting Point | 190 °C (decomposes) | [1] |

| Solubility | Water: 43.6 g/L (25 °C)Ethanol: SolubleChloroform: SolubleEther: Insoluble | [4][5] |

| pKa | 2.6, 11.2 (at 25°C) | [6] |

| Absorption Maxima (λmax) | 668 nm, 609 nm | [6] |

Mechanism of Action

Methylene Blue exhibits a remarkably diverse range of biological activities, stemming from its ability to act as a redox agent and an inhibitor of several key enzymes. Its primary mechanisms of action are detailed below.

Mitochondrial Electron Transport Chain Modulation

A key feature of Methylene Blue is its ability to shuttle electrons within the mitochondrial electron transport chain (ETC). At low concentrations, it can accept electrons from NADH and transfer them directly to cytochrome c, bypassing complexes I and III.[7] This action can enhance cellular respiration and ATP production, particularly under conditions of mitochondrial dysfunction.[8]

Inhibition of Nitric Oxide Synthase (NOS) and Soluble Guanylate Cyclase (sGC)

Methylene Blue is a well-documented inhibitor of both nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC).[7][9] By inhibiting NOS, it reduces the production of nitric oxide (NO), a critical signaling molecule.[9] Its inhibition of sGC prevents the NO-mediated conversion of GTP to cGMP, thereby attenuating downstream signaling cascades involved in vasodilation and neurotransmission.[10]

Monoamine Oxidase (MAO) Inhibition

Methylene Blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[11][12] This inhibition leads to increased synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and anxiolytic effects.[13]

Photodynamic Activity

As a photosensitizer, Methylene Blue can be activated by light of specific wavelengths (around 665 nm) to generate reactive oxygen species (ROS), primarily singlet oxygen.[14][15] This property is harnessed in photodynamic therapy (PDT) to induce localized cell death in cancerous tissues and microbial infections.[14]

Quantitative Data

The following tables summarize key quantitative parameters related to Methylene Blue's biological activity and clinical use.

Table 3.1: Enzyme and Cellular Inhibition

| Target | IC₅₀ Value | Cell/System | Reference |

| Monoamine Oxidase A (MAO-A) | 0.07 µM (70 nM) | Human (recombinant) | [16] |

| Nitric Oxide Synthase (NOS) | 5.3 µM (in absence of SOD)9.2 µM (in presence of SOD) | Purified enzyme | [7][9] |

| Soluble Guanylate Cyclase (sGC) | ~60 µM | Purified enzyme | [7][9] |

| A375 Melanoma Cells (Antiproliferative) | 660 ± 48 nM | A375 cell line | [17] |

| Tau Filament Formation | 1.9 µM | In vitro | [18] |

Table 3.2: Photodynamic Therapy Parameters

| Parameter | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.50 - 0.60 | In water | [19] |

| Maximum Absorption Wavelength | ~665 nm | [14] |

Table 3.3: Clinical Dosage and Pharmacokinetics

| Application | Dosage | Route | Pharmacokinetic Parameter | Value | Reference |

| Methemoglobinemia | 1-2 mg/kg | IV | Terminal Half-life (IV) | 5.25 hours | [11][16][20] |

| Malaria | 10-12 mg/kg/day (in combination) | Oral | Bioavailability (Oral) | 72% | [16][21] |

| Alzheimer's Disease (Clinical Trial) | 138 mg/day | Oral | Peak Plasma Concentration (Oral, 100mg) | Reached after 2 hours | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Methylene Blue.

Protocol for Staining of Nucleic Acids on Hybridization Membranes

This protocol is adapted from established methods for the reversible staining of RNA and DNA on northern and southern blots.[22]

Materials:

-

Methylene Blue Staining Solution (0.04% Methylene Blue in 0.5 M sodium acetate, pH 5.2)

-

Destaining Solution (e.g., 0.1% SDS or 75-100% ethanol)

-

Hybridization membrane with immobilized nucleic acids

-

Shaking platform

Procedure:

-

Following immobilization of RNA or DNA, immerse the membrane in the Methylene Blue Staining Solution.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pour off the staining solution (it can be reused).

-

Briefly rinse the membrane with sterile, nuclease-free water two to three times to remove excess stain.

-

Visualize the blue bands of nucleic acids against the lighter background. The stain can detect >20 ng of RNA or DNA per band.[22]

-

For subsequent hybridization, completely remove the stain by washing the membrane with the Destaining Solution for 5-15 minutes with shaking, followed by a 2-3 minute wash in water.[22]

Protocol for In Vitro Photodynamic Therapy (PDT)

This protocol outlines a general procedure for assessing the efficacy of Methylene Blue-mediated PDT on cancer cell lines.[23][24]

Materials:

-

Cancer cell line of interest (e.g., PC3 prostate cancer cells)

-

Complete cell culture medium

-

Methylene Blue stock solution (sterile)

-

Phosphate-buffered saline (PBS)

-

Light source with an emission wavelength around 660 nm (e.g., LED array)

-

Cell viability assay kit (e.g., MTT or LDH)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare a dose-response curve by treating the cells with various concentrations of Methylene Blue (e.g., 0 to 50 µM) in complete medium for a defined incubation period (e.g., 30 minutes to 2 hours) in the dark.[23][24]

-

After incubation, wash the cells with PBS to remove extracellular Methylene Blue and add fresh, drug-free medium.

-

Irradiate the cells with the light source at a specific light dose (e.g., 4.5 J/cm²).[23] Include non-irradiated control wells for each Methylene Blue concentration to assess dark toxicity.

-

Incubate the cells for a desired post-treatment period (e.g., 24 hours).

-

Assess cell viability using a standard assay according to the manufacturer's instructions.

Protocol for Assessing Mitochondrial Respiration

This protocol describes a method to measure the effect of Methylene Blue on mitochondrial oxygen consumption using high-resolution respirometry.[19][25]

Materials:

-

Isolated mitochondria or intact cells

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Mitochondrial substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)

-

Methylene Blue solution

-

ADP solution

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

Procedure:

-

Calibrate the oxygen electrodes of the respirometer.

-

Add the respiration medium to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the isolated mitochondria or cell suspension to the chambers.

-

Sequentially add mitochondrial substrates to stimulate respiration through specific complexes (e.g., pyruvate and malate for Complex I-linked respiration).

-

Record the basal respiration rate (State 2).

-

Add a defined concentration of Methylene Blue and record any changes in oxygen consumption.

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Optionally, use specific ETC inhibitors to dissect the effects of Methylene Blue on different parts of the respiratory chain.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Methylene Blue.

References

- 1. diyhpluswiki [diyhpl.us]

- 2. researchgate.net [researchgate.net]

- 3. Methylene Blue staining [protocols.io]

- 4. Methylene Blue Is a Guanylate Cyclase Inhibitor That Does Not Interfere with Nitric Oxide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The Effect of Methylene Blue and Its Metabolite—Azure I—on Bioenergetic Parameters of Intact Mouse Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel actions of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of respiration by methylene blue in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylene blue inhibits coronary arterial relaxation and guanylate cyclase activation by nitroglycerin, sodium nitrite, and amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychotropical.com [psychotropical.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. researchgate.net [researchgate.net]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. benchchem.com [benchchem.com]

- 21. njmonline.nl [njmonline.nl]

- 22. mrcgene.com [mrcgene.com]

- 23. Methylene blue photodynamic therapy induces selective and massive cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Photodynamic therapy reduces cell viability, migration and triggers necroptosis in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Methylene Blue (Trihydrate): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Methylene (B1212753) Blue (Trihydrate) for Researchers, Scientists, and Drug Development Professionals.

Methylene blue (trihydrate) is a cationic thiazine (B8601807) dye with a history of diverse applications in scientific research and clinical practice. Its utility spans from a simple biological stain to a therapeutic agent and a redox indicator. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols, and its role in biological pathways.

Core Properties and Data

Methylene blue (trihydrate) is characterized by its deep blue color in its oxidized form and its colorless leuco form upon reduction. This redox activity is central to many of its applications.

| Property | Value |

| Molecular Formula | C₁₆H₁₈ClN₃S·3H₂O[1][2] |

| Molecular Weight | 373.90 g/mol [1][3] |

| Appearance | Dark green crystalline powder with a bronze-like luster[1][4] |

| Solubility | Soluble in water and alcohol, creating a deep blue solution[4][5] |

| Melting Point | 190 °C (decomposes)[4] |

| UV-Vis Absorption Maxima (in water) | ~664 nm[6] |

| CAS Number | 7220-79-3[1][2] |

Signaling Pathway Involvement: The Methylene Blue Pathway in Methemoglobinemia

Methylene blue is the primary antidote for methemoglobinemia, a condition characterized by the excessive oxidation of hemoglobin to methemoglobin, rendering it incapable of oxygen transport. The therapeutic action of methylene blue is dependent on the pentose (B10789219) phosphate (B84403) pathway (PPP) and the enzyme NADPH-methemoglobin reductase.

Below is a diagram illustrating the mechanism of action of methylene blue in the reduction of methemoglobin.

Caption: The Methylene Blue Pathway for the reduction of methemoglobin in red blood cells.

Experimental Protocols

Staining of DNA in Agarose (B213101) Gels

Methylene blue offers a safer alternative to ethidium (B1194527) bromide for the visualization of DNA in agarose gels, as it does not require UV illumination.

Materials:

-

1% Agarose gel with DNA samples

-

Staining solution: 0.02% (w/v) methylene blue in distilled water

-

Destaining solution: Distilled water

Procedure:

-

Following electrophoresis, place the agarose gel in the methylene blue staining solution.[7]

-

Incubate for 15 minutes at room temperature.[7]

-

Transfer the gel to the destaining solution (distilled water).[7]

-

Gently agitate for 15 minutes, changing the water periodically until the DNA bands are clearly visible against a lighter background.[7]

-

Visualize the stained DNA bands using a white light transilluminator.

Loeffler's Methylene Blue Staining for Bacteria

This simple staining technique is used to determine bacterial morphology and for the presumptive identification of Corynebacterium diphtheriae.

Materials:

-

Bacterial smear on a glass slide

-

Loeffler's methylene blue solution

-

Distilled water

Procedure:

-

Prepare a thin smear of the bacterial sample on a clean glass slide and allow it to air dry.

-

Heat-fix the smear by passing it through a flame two to three times.

-

Flood the slide with Loeffler's methylene blue solution and let it stand for 1-3 minutes.[1][8]

-

Blot the slide dry with bibulous paper.[1]

-

Examine the smear under a microscope using the oil immersion objective. Bacterial cells will appear blue.[1]

Methylene Blue as a Redox Indicator

The color change of methylene blue from blue (oxidized) to colorless (reduced) makes it a useful indicator in redox titrations. The "blue bottle experiment" is a classic demonstration of this property.

Materials:

-

Potassium hydroxide (B78521) (KOH) solution

-

Dextrose (glucose) solution

-

Methylene blue indicator solution

-

A flask with a stopper

Procedure:

-

In the flask, combine the potassium hydroxide and dextrose solutions.

-

Add a few drops of the methylene blue indicator solution. The solution will initially be blue.

-

Stopper the flask and swirl. The glucose will reduce the methylene blue, and the solution will become colorless.

-

Shake the flask vigorously. The dissolved oxygen from the air will re-oxidize the leucomethylene blue, and the blue color will reappear.

-

This cycle can be repeated multiple times.

Methylene Blue in Photodynamic Therapy (PDT) - General Workflow

Methylene blue acts as a photosensitizer in PDT, generating reactive oxygen species (ROS) upon activation by light of a specific wavelength to induce localized cell death. This is being investigated for applications in oncology and antimicrobial therapies.[9]

General Workflow:

-

Administration of Photosensitizer: Methylene blue is administered, often topically or by localized injection, to the target tissue. It preferentially accumulates in rapidly dividing cells.[9]

-

Incubation Period: A specific amount of time is allowed for the methylene blue to be taken up by the target cells and cleared from surrounding healthy tissues.

-

Light Activation: The target area is illuminated with a light source of a specific wavelength, typically in the red light spectrum (around 660-670 nm), which corresponds to the absorption maximum of methylene blue.[10]

-

Generation of Reactive Oxygen Species: The absorbed light energy excites the methylene blue, which then transfers this energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS.

-

Cellular Damage and Necrosis: The generated ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the targeted cells.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. helping4cancer.com [helping4cancer.com]

- 4. diyhpluswiki [diyhpl.us]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

- 6. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 7. ibisci.com [ibisci.com]

- 8. pro-lab.co.uk [pro-lab.co.uk]

- 9. biolight.shop [biolight.shop]

- 10. troscriptions.com [troscriptions.com]

Methylene blue (trihydrate) solubility in water and ethanol

An In-Depth Technical Guide to the Solubility of Methylene (B1212753) Blue (Trihydrate) in Water and Ethanol (B145695)

Introduction

Methylene blue, chemically known as methylthioninium chloride, is a cationic thiazine (B8601807) dye with a history of use in a broad spectrum of scientific and medical applications.[1] In its common solid form, it exists as a dark green crystalline powder with a bronze-like luster, often as a trihydrate (C₁₆H₁₈ClN₃S·3H₂O).[2][3][4][5] Its utility spans from a biological stain in histology and microbiology to a redox indicator and a therapeutic agent for conditions like methemoglobinemia and cyanide poisoning.[2][4] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility characteristics in common laboratory solvents is fundamental for the preparation of stock solutions, experimental design, and formulation development. This guide provides a detailed overview of the solubility of methylene blue (trihydrate) in water and ethanol, supported by experimental protocols and a visualization of its key pharmacodynamic pathway.

Quantitative Solubility Data

The solubility of methylene blue (trihydrate) is dependent on the solvent and the temperature. The following tables summarize the reported solubility data in water and ethanol from various sources.

Table 1: Solubility of Methylene Blue (Trihydrate) in Water

| Solubility Value | Temperature (°C) | Source Citation |

| 4 g / 100 mL | Not Specified | [2][3][6] |

| 40 g / L | 20 | [7] |

| 4.36 g / 100 mL | 25 | [1][7] |

| 43.6 g / L | 25 | [8] |

| 4.36 g / 100 g | 20 | [9] |

Table 2: Solubility of Methylene Blue (Trihydrate) in Ethanol

| Solubility Value | Temperature (°C) | Notes | Source Citation |

| ~1.54 g / 100 mL | Room Temperature | Calculated from 1:65 g/mL ratio | [7] |

| 1.3 g / 100 g | 20 | [9] | |

| ~3.3 mg / mL | Not Specified | [7][10] | |

| Sparingly Soluble | Not Specified | Qualitative description | [2][8] |

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the solubility of a compound like methylene blue is the shake-flask technique.[7] This method establishes the equilibrium solubility of a solute in a solvent at a controlled temperature.

Objective

To determine the equilibrium solubility of methylene blue (trihydrate) in a specified solvent (e.g., water, ethanol) at a constant temperature.

Materials

-

Methylene Blue (trihydrate) powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

Methodology

-

Preparation of Standard Solutions: A series of standard solutions of methylene blue with known concentrations are prepared in the selected solvent.

-

Generation of Calibration Curve: The absorbance of each standard solution is measured at methylene blue's maximum absorbance wavelength (λmax, ~665 nm) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of a Saturated Solution: An excess amount of methylene blue powder is added to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[7]

-

Equilibration: The container is placed in a temperature-controlled shaker and agitated for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[7]

-

Phase Separation: After the equilibration period, the container is allowed to stand to let the excess solid settle.[7] To further separate the solid and liquid phases, the solution is centrifuged.[7]

-

Filtration: The supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining undissolved micro-particles.[7]

-

Quantification: The filtered saturated solution is accurately diluted to bring its concentration within the linear range of the previously generated calibration curve. The absorbance of this diluted sample is then measured.

-

Calculation: Using the equation from the calibration curve, the concentration of the diluted sample is determined. This value is then used to calculate the concentration of the original, undiluted saturated solution, which represents the solubility.

Data Reporting

The final solubility should be expressed in standard units such as g/L, mg/mL, or mol/L, with the specific temperature clearly stated.[7]

Caption: Workflow for determining dye solubility using the shake-flask method.

Methylene Blue Pharmacodynamics: Methemoglobin Reduction

Methylene blue is the primary antidote for methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin (MetHb), rendering it unable to transport oxygen.[4][11] The therapeutic action of methylene blue relies on the pentose (B10789219) phosphate (B84403) pathway (PPP) within erythrocytes.[11][12] In this pathway, NADPH acts as an electron donor to reduce methylene blue into its colorless form, leukomethylene blue.[11] Leukomethylene blue then non-enzymatically reduces MetHb (Fe³⁺) back to functional hemoglobin (Fe²⁺), while being re-oxidized to methylene blue, thus acting as a catalytic intermediate.[11]

Caption: The cyclical redox mechanism of methylene blue in treating methemoglobinemia.

References

- 1. Methylene blue - Sciencemadness Wiki [sciencemadness.org]

- 2. Methylene Blue trihydrate CAS#: 7220-79-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Methylene Blue Trihydrate CAS 7220-79-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methylene blue trihydrate [chemister.ru]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Light Absorption Spectrum of Methylene Blue (Trihydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light absorption properties of methylene (B1212753) blue (trihydrate), a cationic dye with significant applications in research, diagnostics, and therapeutics. This document details the spectral characteristics of methylene blue in various solvents and aggregation states, outlines a detailed experimental protocol for its spectral analysis, and presents a visualization of its concentration-dependent aggregation.

Core Principles of Methylene Blue Light Absorption

Methylene blue, a derivative of phenothiazine, owes its vibrant blue color to its unique chemical structure, specifically the thiazine (B8601807) ring system. The planar nature of this molecule allows for efficient electron delocalization across the ring system. This extended π-conjugated system results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, methylene blue readily absorbs light in the visible spectrum, with its primary absorption peak occurring in the red region, leading to its characteristic blue appearance in solution.[1]

The absorption spectrum of methylene blue is not static; it is significantly influenced by its environment and concentration. Key factors affecting the spectrum include the solvent polarity and the propensity of methylene blue to form aggregates such as dimers and trimers at higher concentrations.[1][2] These aggregates exhibit distinct absorption spectra compared to the monomeric form, a phenomenon that is critical for accurate quantification and application of the dye.[1][3]

Quantitative Spectral Data

The following table summarizes the key quantitative data for the light absorption spectrum of methylene blue (trihydrate) under various conditions.

| Species/Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Notes |

| Monomer | |||

| Water | 664 - 665 | 67,100 - 107,800 | The most commonly cited λmax for the monomeric form in aqueous solution.[3][4][5][6] |

| Methanol | 655 | Not specified | |

| Ethanol | 653 | Not specified | |

| Isobutanol | 655 | Not specified | |

| Dioxane | 650 | Not specified | |

| Cyclohexanone | 660 | Not specified | |

| Dimethylsulfoxide (DMSO) | 665 | Not specified | [2] |

| Chloroform | 662 | Not specified | [7] |

| Acetone | 684 | Not specified | [7] |

| Amyl Alcohol | 693 | Not specified | [7] |

| Aggregates (in Water) | |||

| Dimer | 605 - 607 | 101,400 | The dimer exhibits a blue-shifted absorption maximum.[1][3][5] |

| Trimer | 565 - 580 | Not specified | The trimer shows a further blue-shift in its absorption.[1][3] |

| Tetramer | 600 | 138,500 | Identified as a significant higher-order aggregate in concentrated aqueous solutions.[5][8] |

| UV Region | |||

| Water | 292 - 293 | Not specified | A secondary absorption band in the UV region.[3][9] |

| Water | 246 | Not specified | Another absorption band in the UV region.[9] |

Experimental Protocol: Determination of Methylene Blue Absorption Spectrum

This section provides a detailed methodology for accurately measuring the light absorption spectrum and determining the molar absorptivity of methylene blue.

3.1. Materials and Equipment

-

Methylene blue (trihydrate) powder (analytical grade)

-

Solvent of choice (e.g., deionized water, ethanol)

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.2. Procedure

3.2.1. Preparation of Stock Solution

-

Accurately weigh a precise amount of methylene blue powder.

-

Dissolve the powder in the chosen solvent within a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Ensure the solution is thoroughly mixed until all the powder has dissolved. Store the stock solution in a dark container to prevent photodegradation.

3.2.2. Preparation of Standard Solutions

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 2, 4, 6, 8, and 10 mg/L).[10]

-

Use volumetric flasks and pipettes to ensure accuracy in dilutions.

3.2.3. Spectrophotometric Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 350-800 nm for the visible spectrum).[10]

-

Use the solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each standard solution, starting from the lowest concentration.

-

Rinse the cuvette with the next solution to be measured before filling it.

3.2.4. Data Analysis

-

Determination of λmax: Plot the absorbance versus wavelength for one of the standard solutions. The wavelength at which the highest absorbance is recorded is the λmax.[10]

-

Generation of Calibration Curve: At the determined λmax, plot a graph of absorbance versus the concentration of the standard solutions.[10]

-

Determination of Molar Absorptivity (ε): The relationship between absorbance (A), molar absorptivity (ε), concentration (c), and path length (l) is described by the Beer-Lambert Law: A = εcl.[11] The slope of the calibration curve (absorbance vs. concentration) will be equal to the molar absorptivity if the path length is 1 cm.

Visualization of Concentration-Dependent Aggregation

The following diagram illustrates the logical relationship between the concentration of methylene blue in an aqueous solution and its aggregation state, which in turn affects the observed light absorption spectrum. At low concentrations, methylene blue exists primarily as monomers. As the concentration increases, it forms dimers, and at even higher concentrations, trimers and other higher-order aggregates become more prevalent. This aggregation leads to a blue-shift in the absorption maximum.

Caption: Concentration-dependent aggregation of methylene blue and its effect on the absorption maximum (λmax).

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. asianpubs.org [asianpubs.org]

- 8. Visible Light Spectroscopic Analysis of Methylene Blue in Water; What Comes after Dimer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to Methylene Blue (Trihydrate) for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Methylene Blue (trihydrate), a versatile phenothiazine (B1677639) dye with a broad spectrum of applications in scientific research and clinical practice. This document provides a detailed overview of its synonyms, chemical properties, experimental protocols, and key signaling pathways, presented in a clear and accessible format for laboratory and drug development professionals.

Synonyms and Chemical Identifiers

Methylene Blue (trihydrate) is known by a multitude of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Category | Synonym/Identifier |

| IUPAC Name | [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;trihydrate[1] |

| Systematic Name | 3,7-bis(Dimethylamino)phenazathionium chloride trihydrate[2] |

| Common Synonyms | Methylthioninium chloride trihydrate, Basic Blue 9 trihydrate[2][3] |

| C.I. 52015 trihydrate[2] | |

| Tetramethylthionine chloride trihydrate[3][4] | |

| CAS Number | 7220-79-3[1][2][3] |

| Molecular Formula | C₁₆H₁₈ClN₃S·3H₂O[2][3] |

| Molecular Weight | 373.90 g/mol [3] |

| Other Identifiers | EINECS: 615-731-6[2], PubChem CID: 104827[1] |

Quantitative Data

A summary of the key quantitative properties of Methylene Blue (trihydrate) is presented below for easy reference.

| Property | Value | Reference |

| Melting Point | 190 °C (decomposes) | [5] |

| Water Solubility | ≥ 100 mg/mL at 72 °F | [2][4] |

| pKa | 2.6, 11.2 (at 25°C) | [2][5] |

| λmax | 668 nm, 609 nm | [5] |

| Appearance | Dark green crystalline powder | [2] |

Key Experimental Protocols

This section provides detailed methodologies for several key applications of Methylene Blue in a laboratory setting.

Staining Protocols

Methylene Blue is a cationic stain that binds to negatively charged cellular components like nucleic acids, making it a valuable tool in histology and microbiology.

This protocol is used for the simple staining of bacteria to observe their morphology and arrangement.

Reagent Preparation:

-

Solution A: Dissolve 0.3 g of Methylene Blue powder in 30 mL of 95% ethyl alcohol.

-

Solution B: Prepare a 0.01% aqueous solution of potassium hydroxide (B78521) (KOH).

-

Working Solution: Mix Solution A and Solution B.

Procedure:

-

Prepare a thin smear of the bacterial sample on a clean glass slide.

-

Air dry the smear completely and then heat-fix it by passing it through a flame two to three times.

-

Flood the slide with Loeffler's Methylene Blue solution and let it stand for 1-3 minutes.

-

Gently rinse the slide with tap water.

-

Blot the slide dry using bibulous paper and examine under oil immersion.

Expected Results: Bacterial cells will appear blue. The metachromatic granules of Corynebacterium diphtheriae will stain a deep blue-black against a lighter blue cytoplasm.

In this acid-fast staining method, Methylene Blue is used to stain non-acid-fast bacteria and the background.

Procedure:

-

After decolorizing the smear with acid-alcohol, rinse the slide with tap water.

-

Flood the slide with Loeffler's Methylene Blue solution and allow it to act as a counterstain for 30 seconds to 1 minute.

-

Rinse with tap water and blot dry.

-

Examine under oil immersion.

Expected Results: Acid-fast bacteria will appear red, while non-acid-fast bacteria and other cells will be stained blue.

This method distinguishes between live and dead yeast cells.

Reagent Preparation:

-

Prepare a 0.1% (w/v) Methylene Blue solution in distilled water.

Procedure:

-

Mix equal volumes of the yeast suspension and the 0.1% Methylene Blue solution.

-

Incubate at room temperature for 1-5 minutes.

-

Load a hemocytometer with the mixture.

-

Observe under a microscope.

Expected Results: Viable yeast cells will appear colorless as they reduce the Methylene Blue, while non-viable cells will be stained blue.

Redox Indicator Protocol: The "Blue Bottle" Experiment

This classic demonstration illustrates the redox properties of Methylene Blue.

Reagents:

-

A solution of 0.05 g of Methylene Blue in 50 cm³ of ethanol (B145695) (0.1%).

-

A solution of 8 g of potassium hydroxide and 10 g of glucose in 300 cm³ of water.

Procedure:

-

In a 1 dm³ conical flask, prepare the potassium hydroxide and glucose solution.

-

Add 5 cm³ of the Methylene Blue solution to the flask. The solution will initially be blue.

-

Stopper the flask. The blue solution will turn colorless after about one minute as the glucose reduces the Methylene Blue.

-

Shaking the flask will introduce oxygen, which re-oxidizes the Methylene Blue back to its blue form.

-

Upon standing, the solution will become colorless again as the remaining glucose reduces the dye. This cycle can be repeated multiple times.

In Vitro Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of Methylene Blue against mitochondrial toxins.

Cell Culture and Treatment:

-

Plate HT-22 neuronal cells at a suitable density in a 96-well plate and incubate overnight.

-

Induce neurotoxicity by treating the cells with a mitochondrial complex I inhibitor, such as rotenone (B1679576) (e.g., 5 µM), for 24 hours.

-

In parallel, treat cells with rotenone and varying concentrations of Methylene Blue (e.g., 10 nM to 10 µM).

Viability Assessment:

-

After the 24-hour incubation, assess cell viability using a standard method such as the MTT assay or Calcein AM staining.

-

Measure the absorbance or fluorescence according to the chosen assay's protocol.

Expected Results: Methylene Blue is expected to increase cell viability in the presence of the mitochondrial toxin compared to the toxin-only control, demonstrating its neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Methylene Blue exerts its diverse effects through multiple mechanisms. The following diagrams, generated using Graphviz, illustrate two of its key signaling pathways.

Methylene Blue as an Alternative Mitochondrial Electron Carrier

Methylene Blue can act as an alternative electron carrier in the mitochondrial electron transport chain, which is particularly relevant for its neuroprotective effects. It can accept electrons from NADH and transfer them to cytochrome c, bypassing complexes I and III. This action can restore mitochondrial respiration and ATP production in the context of mitochondrial dysfunction.

Caption: Methylene Blue as an alternative electron carrier in mitochondria.

Inhibition of the Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC) Pathway

Methylene Blue is an inhibitor of soluble guanylate cyclase (sGC), which is a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, Methylene Blue prevents the conversion of GTP to cGMP, thereby blocking the downstream effects of NO, such as vasodilation. This mechanism is central to its use in treating vasoplegic shock.

Caption: Inhibition of the NO-sGC-cGMP pathway by Methylene Blue.

Conclusion